1-{4-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone
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Overview
Description
1-{4-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone is a complex organic compound featuring a pyridinylcarbonyl group and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone typically involves the formation of the triazole ring through a cycloaddition reaction. . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key steps include the preparation of the azide and alkyne precursors, followed by the cycloaddition reaction under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
1-{4-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π stacking interactions, while the pyridinylcarbonyl group can coordinate with metal ions or form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{4-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanol: Similar structure but with an alcohol group instead of a ketone.
1-{4-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-amine: Similar structure but with an amine group instead of a ketone.
1-{4-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Uniqueness
The presence of the ketone group in 1-{4-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone imparts unique reactivity and interaction capabilities compared to its analogs. This functional group can participate in additional hydrogen bonding and can be further modified to introduce new functionalities, enhancing its versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
1-[4-[4-(pyridine-2-carbonyl)triazol-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-11(21)12-5-7-13(8-6-12)20-10-15(18-19-20)16(22)14-4-2-3-9-17-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZXXSAGRFRBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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